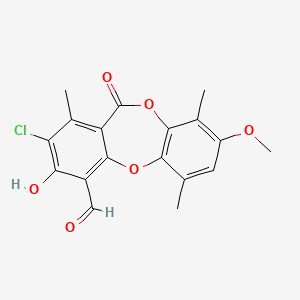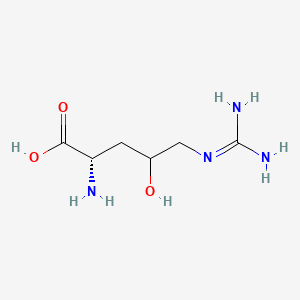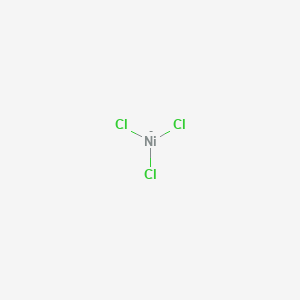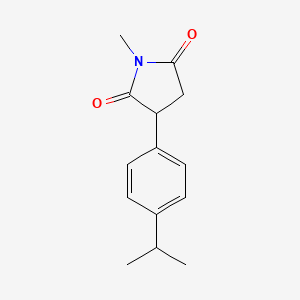
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is a synthetic peptide compound. It is often used in biochemical research due to its specific structure and properties. The compound is known for its role in enzymatic studies, particularly in the investigation of protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide typically involves the coupling of benzyloxycarbonylarginyl-arginine with 4-methylcoumarin-7-ylamide. This process is usually carried out using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support, followed by cleavage and purification.
Chemical Reactions Analysis
Types of Reactions
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide, often with altered functional groups.
Scientific Research Applications
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in drug discovery and development, particularly in the screening of protease inhibitors.
Industry: Applied in the production of diagnostic kits and research reagents.
Mechanism of Action
The compound acts as a substrate for proteases, enzymes that cleave peptide bonds. When benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is cleaved by a protease, it releases a fluorescent product, 4-methylcoumarin-7-ylamide, which can be detected and quantified. This mechanism allows researchers to measure protease activity and study enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
- Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
- Benzyloxycarbonylarginyl-lysine 4-methylcoumarin-7-ylamide
- Benzyloxycarbonyllysyl-lysine 4-methylcoumarin-7-ylamide
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of the 4-methylcoumarin-7-ylamide moiety. This structure makes it particularly suitable for studying arginine-specific proteases, providing insights into enzyme specificity and activity.
Properties
CAS No. |
88937-61-5 |
|---|---|
Molecular Formula |
C30H39N9O6 |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-22(9-5-13-35-28(31)32)26(41)39-27(42)23(10-6-14-36-29(33)34)38-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23,37H,5-6,9-10,13-14,17H2,1H3,(H,38,43)(H4,31,32,35)(H4,33,34,36)(H,39,41,42)/t22-,23-/m0/s1 |
InChI Key |
MPTXQKPPFWMRPT-GOTSBHOMSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
88937-61-5 |
Synonyms |
7-N-benzyloxycarbonyl-arginyl-argininamide-4-methylcoumarin 7-N-benzyloxycarbonyl-L-Arg-L-ArgNH-methylcoumarin benzyloxycarbonyl-arginylarginine-4-methylcoumarin-7-amide benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide CBZ-Arg-Arg-MCA Z-Arg-Arg-MCA Z-Arg-Arg-NH-AMC Z-Arg-Arg-NH-Mec Z-Arg-ArgNH-MeC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



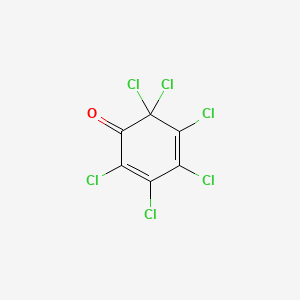

![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)
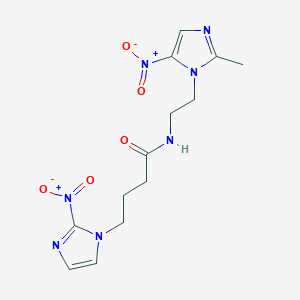

![Hexapotassium [nitrilotris(methylene)]trisphosphonate](/img/structure/B1202343.png)

![2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE](/img/structure/B1202346.png)
